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h-Glu-ala-leu-phe-gln-pna

Virology Protease Assay Development Antiviral Drug Screening

For HRV-14 3C protease, precise P1 Gln cleavage is mandatory; generic pNA substrates are inefficient. H-Glu-Ala-Leu-Phe-Gln-pNA (EALFQ-pNA) mimics the 2C/3A site for authentic kinetics. Key data: • Km=98.2 μM, kcat=0.0042 s⁻¹, kcat/Km=840 M⁻¹s⁻¹. • 2.5× higher efficiency vs. alternatives, reducing HTS substrate cost. • Dual reactivity with HRV-14 and Chiba virus protease enables comparative studies. • Exclusive cleavage by cognate enzyme confirms preparation purity. Reliable supply supports drug discovery programs.

Molecular Formula C34H46N8O10
Molecular Weight 726.78
CAS No. 198551-00-7
Cat. No. B1149795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-Glu-ala-leu-phe-gln-pna
CAS198551-00-7
Molecular FormulaC34H46N8O10
Molecular Weight726.78
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7)/t20-,24-,25-,26-,27-;/m0./s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Glu-Ala-Leu-Phe-Gln-pNA: Viral 3C Protease Substrate


H-Glu-Ala-Leu-Phe-Gln-pNA (also known as EALFQ-pNA) is a synthetic chromogenic peptide substrate corresponding to the 2C/3A cleavage site of human rhinovirus-14 (HRV-14) polyprotein [1]. The compound features a p-nitroanilide (pNA) group that releases a quantifiable yellow signal (λ = 405 nm) upon proteolytic cleavage, enabling continuous kinetic analysis of protease activity . It serves as a validated substrate for HRV-14 3C protease, a key antiviral drug target, and also for Chiba virus 3C-like protease (CVP) [2][3].

Workflow
Continuous colorimetric kinetic assay (λ=405 nm)
Selection
Authentic 2C/3A cleavage site mimic for HRV-14 3C protease
Use Context
Reported substrate for HRV-14 3C and Chiba virus 3C-like protease

Substrate Specificity of HRV-14 3C Protease


Substitution with generic or commercially available peptide-pNA substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA, Bz-Arg-pNA) is not a viable option for HRV-14 3C protease research. The 3C protease exhibits strict sequence specificity, recognizing and cleaving only after a glutamine residue at the P1 position, with additional preferences at P4-P2′ subsites [1]. H-Glu-Ala-Leu-Phe-Gln-pNA is a rationally designed mimic of the authentic viral 2C/3A cleavage site (EALFQ↓GPPT) and thus possesses the precise recognition determinants required for efficient hydrolysis [2]. Non-cognate substrates lacking this specific sequence context show dramatically reduced or completely absent cleavage, as demonstrated by the observation that the related peptide C3C14pNA8 (DSLETLFQ-pNA) exhibited no detectable cleavage by HRV-14 3C protease under identical conditions [3].

Target EALFQ-pNA – recognized by HRV-14 3C protease; strict Gln at P1 and optimal P4-P2′ fit.
Generic Suc-AAPF-pNA / Bz-Arg-pNA – lack P1 glutamine; cleavage may be absent or drastically reduced.
Analog DSLETLFQ-pNA – close sequence variant; reported no detectable cleavage, indicating P4-P2 mismatch risk.

EALFQ-pNA: Kinetic & Specificity Evidence


Higher Catalytic Efficiency vs. RKGDIKSY-pNA

Under optimized continuous colorimetric assay conditions, H-Glu-Ala-Leu-Phe-Gln-pNA exhibits a catalytic efficiency (kcat/Km) of 840 M⁻¹s⁻¹ for HRV-14 3C protease [1]. In contrast, the alternative HRV-14-derived substrate C2A14pNA (RKGDIKSY-pNA) has a reported kcat/Km of only 335 ± 20 M⁻¹s⁻¹, representing a 2.5-fold lower catalytic efficiency [2]. This difference is attributed to the more optimal fit of the EALFQ sequence within the enzyme's extended substrate-binding cleft.

Catalytic Efficiency
Head-to-head
2.5-fold higher kcat/Km vs RKGDIKSY-pNA
Supports sensitive inhibitor screening
Reported at 30°C, pH 7.5; 840 vs 335 M⁻¹s⁻¹
Virology Protease Assay Development Antiviral Drug Screening

Absolute Cleavage Specificity vs. DSLETLFQ-pNA

A critical differentiator is the binary (cleaved vs. not cleaved) specificity of HRV-14 3C protease. While H-Glu-Ala-Leu-Phe-Gln-pNA (C3C14pNA5) is a competent substrate, the closely related peptide C3C14pNA8 (DSLETLFQ-pNA), which also represents a 2C/3A cleavage site variant, exhibits absolutely no cleavage (NC) after a 3-hour incubation with 0.4 μM enzyme [1]. This stark difference underscores the stringent sequence requirements at subsites P4-P2 for productive binding and catalysis.

Cleavage Specificity
Head-to-head
Cleaved vs No cleavage (DSLETLFQ-pNA)
Confirms strict sequence requirement
3 h incubation, 0.4 µM enzyme; minor sequence change abolishes activity
Protease Substrate Specificity Structure-Activity Relationship Enzyme Kinetics

Dual Substrate for HRV-14 and Chiba Virus Proteases

H-Glu-Ala-Leu-Phe-Gln-pNA is not limited to rhinovirus research. It is a validated substrate for the 3C-like protease from Chiba virus (CVP), a norovirus [1]. This cross-reactivity is consistent with the finding that the Chiba virus protease retains substrate specificity similar to that of human rhinovirus 3C protease [2]. In contrast, many generic peptide-pNA substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA, Bz-Arg-pNA) are not recognized by these viral 3C proteases, which require a glutamine at the P1 position.

Dual Protease Recognition
Class-level
Active with HRV-14 3C and Chiba virus 3C-like protease
Supports cross-virus assay development
Requires confirmation in target protease; class-level inference
Calicivirus Research Norovirus Protease Cross-Reactivity Studies

Complete Kinetic Parameter Set

A full set of kinetic parameters for H-Glu-Ala-Leu-Phe-Gln-pNA (EALFQ-4-nitroanilide) with HRV-14 3C protease has been established under defined conditions: Km = 0.0982 mM (98.2 μM), kcat = 0.0042 s⁻¹, and kcat/Km = 0.424 mM⁻¹s⁻¹ (equivalent to 424 M⁻¹s⁻¹) [1]. This complete characterization contrasts with many alternative peptide-pNA substrates for which only partial kinetic data (e.g., kcat/Km alone) is available, limiting their utility for rigorous enzyme kinetic studies. Additionally, the presence of 1 M sulfate or phosphate can further modulate these parameters, with sulfate inducing up to a 24-fold increase in kcat/Km [1].

Kinetic Parameters
Reported
Km 98.2 µM, kcat 0.0042 s⁻¹, kcat/Km 424 M⁻¹s⁻¹
Enables precise kinetic modeling
pH 7.8, 25°C; sulfate addition may enhance catalysis
Enzyme Kinetics Michaelis-Menten Parameters Assay Optimization

EALFQ-pNA: Key Applications


High-Throughput Screening for 3C Protease Inhibitors

Given its 2.5-fold higher catalytic efficiency (kcat/Km = 840 M⁻¹s⁻¹) compared to the alternative substrate RKGDIKSY-pNA, H-Glu-Ala-Leu-Phe-Gln-pNA generates a more rapid and robust colorimetric signal [1]. This property is ideal for HTS campaigns where assay sensitivity, speed, and cost-effectiveness (lower substrate consumption per well) are paramount. The substrate's validated use in determining IC50 values for antiviral compounds like AG7404 further supports its utility in drug discovery pipelines [2].

Comparative Studies of Viral 3C Proteases

The dual recognition of H-Glu-Ala-Leu-Phe-Gln-pNA by both HRV-14 3C protease and Chiba virus 3C-like protease (CVP) makes it a strategic procurement choice for laboratories investigating conserved catalytic mechanisms across viral families [3][4]. Using a single, well-characterized substrate eliminates inter-assay variability when comparing enzyme kinetics or inhibitor selectivity profiles between rhinovirus and norovirus proteases.

Enzyme Kinetic Characterization & Assay Development

The availability of a complete set of Michaelis-Menten parameters (Km = 98.2 μM, kcat = 0.0042 s⁻¹) for H-Glu-Ala-Leu-Phe-Gln-pNA under defined conditions (pH 7.8, 25°C) enables precise calculation of initial velocities, substrate saturation levels, and enzyme turnover numbers [5]. This is critical for academic researchers and industrial scientists who require absolute kinetic constants for mechanistic studies, as opposed to relative activity measurements obtained with incompletely characterized substrates.

QC and Specificity Validation for Recombinant 3C Protease

The strict sequence specificity of HRV-14 3C protease—cleaving EALFQ-pNA while completely failing to cleave the related DSLETLFQ-pNA—provides a robust binary test for enzyme authenticity and functional purity [6]. Procuring H-Glu-Ala-Leu-Phe-Gln-pNA is essential for quality control workflows to confirm that recombinant enzyme preparations retain native substrate specificity and are free from contaminating proteases that might cleave non-cognate sequences.

Application
Selection Property
Validation Focus
High-Throughput Screening
Signal generation rate
Inhibitor IC50 screen reproducibility
Comparative Viral Protease Studies
Cross-protease substrate recognition
Inter-protease kinetic consistency
Enzyme Kinetic Characterization
Full Michaelis-Menten parameter set
Mechanistic modeling accuracy
QC & Specificity Validation
Sequence-specific cleavage fidelity
Recombinant protease functionality

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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